molecular formula C15H19N3O2S B5711252 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide

Cat. No. B5711252
M. Wt: 305.4 g/mol
InChI Key: XCSZDDPCTDGGLI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide, also known as DMPEP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It was first synthesized in 2010 and has gained popularity in the recreational drug market due to its stimulating and euphoric effects. However, it has also attracted the attention of researchers due to its potential therapeutic applications.

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide’s mechanism of action involves the inhibition of serotonin reuptake and the activation of 5-HT2A receptors, leading to an increase in serotonin and dopamine levels in the brain. This results in a feeling of well-being, euphoria, and increased sociability. The partial agonist activity at 5-HT2A receptors may also contribute to its hallucinogenic effects.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and induces stereotypic behaviors, such as head twitching and hyperactivity. These effects are similar to those seen with other psychoactive substances, such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide has the potential to be a valuable tool for researchers studying the mechanisms of depression and anxiety disorders. Its selectivity for serotonin reuptake inhibition and partial agonist activity at 5-HT2A receptors make it a unique compound for investigating the role of these targets in mood regulation. However, like all psychoactive substances, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide must be used with caution in laboratory experiments due to its potential for abuse and the lack of knowledge about its long-term effects.

Future Directions

There are several directions for future research on N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine its efficacy and safety compared to current antidepressant medications. Another area of research is its potential as a tool for studying the role of serotonin and dopamine in mood regulation. Additionally, more research is needed to determine the long-term effects of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide use and its potential for abuse.

Synthesis Methods

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenylacetone with methylamine, followed by the addition of thiosemicarbazide and then cyclization with hydrazine hydrate. The final product is purified using chromatography techniques.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT2A receptor, which are both targets for current antidepressant medications. N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and motivation.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11-9-17-18(10-11)15(21)16-7-6-12-4-5-13(19-2)14(8-12)20-3/h4-5,8-10H,6-7H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSZDDPCTDGGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=S)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide

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